11-(Diphenylphosphoryl)undecanoic acid
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Overview
Description
11-(Diphenylphosphoryl)undecanoic acid is an organic compound with the molecular formula C23H31O3P It is characterized by the presence of a diphenylphosphoryl group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-(Diphenylphosphoryl)undecanoic acid typically involves the reaction of undecanoic acid with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions: 11-(Diphenylphosphoryl)undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phosphoryl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine derivatives depending on the reagents used.
Scientific Research Applications
11-(Diphenylphosphoryl)undecanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used to study the interactions of phosphoryl groups with biological molecules.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Diphenylphosphoryl)undecanoic acid involves its interaction with molecular targets through its phosphoryl group. This group can form strong bonds with various biological molecules, influencing their function. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many biological systems .
Comparison with Similar Compounds
11-Mercaptoundecanoic acid: Contains a thiol group instead of a phosphoryl group.
11-Aminoundecanoic acid: Contains an amino group instead of a phosphoryl group.
Undecanoic acid: Lacks the diphenylphosphoryl group.
Uniqueness: 11-(Diphenylphosphoryl)undecanoic acid is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical properties and reactivity compared to other undecanoic acid derivatives. This makes it particularly valuable in applications requiring specific interactions with phosphoryl groups .
Properties
CAS No. |
73367-78-9 |
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Molecular Formula |
C23H31O3P |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
11-diphenylphosphorylundecanoic acid |
InChI |
InChI=1S/C23H31O3P/c24-23(25)19-13-5-3-1-2-4-6-14-20-27(26,21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-12,15-18H,1-6,13-14,19-20H2,(H,24,25) |
InChI Key |
QKLYMXGFWXNKHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CCCCCCCCCCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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